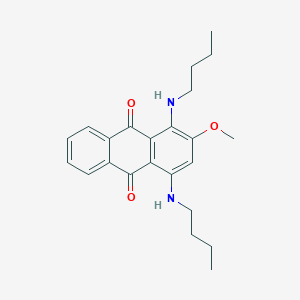
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is known for its vibrant color and is often used as a dye. The compound’s structure consists of an anthracene backbone with butylamino groups at the 1 and 4 positions and a methoxy group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with butylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution of chlorine atoms with butylamino groups . The methoxy group can be introduced through a subsequent reaction with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces anthracene derivatives .
Applications De Recherche Scientifique
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and in the study of photophysical properties.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the production of dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . The compound’s fluorescent properties also allow it to be used in imaging techniques to track cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(amino)anthracene-9,10-dione: Similar structure but lacks the butylamino and methoxy groups.
Mitoxantrone: An anthraquinone derivative used as an anticancer drug.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butylamino groups enhances its solubility and interaction with biological molecules, while the methoxy group contributes to its stability and reactivity .
Propriétés
Numéro CAS |
583024-60-6 |
|---|---|
Formule moléculaire |
C23H28N2O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1,4-bis(butylamino)-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C23H28N2O3/c1-4-6-12-24-17-14-18(28-3)21(25-13-7-5-2)20-19(17)22(26)15-10-8-9-11-16(15)23(20)27/h8-11,14,24-25H,4-7,12-13H2,1-3H3 |
Clé InChI |
RXKPXEQHESGRAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NCCCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
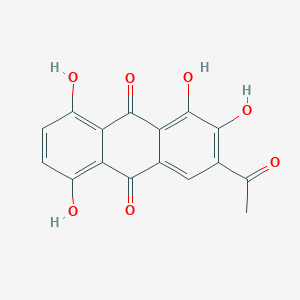

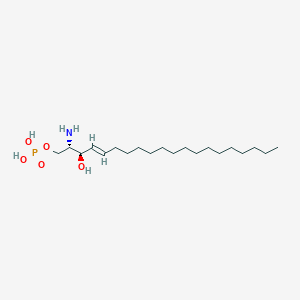
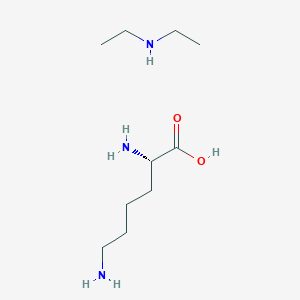
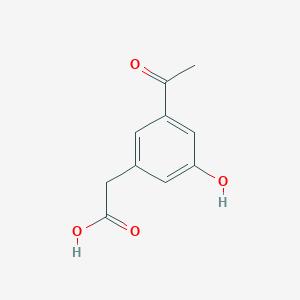


![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)


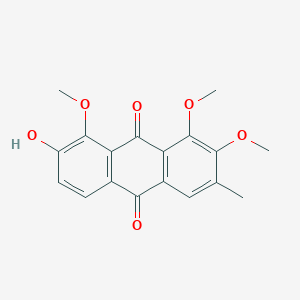

![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
